molecular formula C14H17NO5S B2798855 N-(1,1-diketo-3-methyl-thiolan-3-yl)-N-methyl-piperonylamide CAS No. 874594-58-8

N-(1,1-diketo-3-methyl-thiolan-3-yl)-N-methyl-piperonylamide

Cat. No. B2798855
CAS RN: 874594-58-8
M. Wt: 311.35
InChI Key: XNOWGVCTROVGOD-UHFFFAOYSA-N
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Description

N-(1,1-diketo-3-methyl-thiolan-3-yl)-N-methyl-piperonylamide, commonly known as DMT, is a synthetic compound that has been used extensively in scientific research. DMT is a potent hallucinogen that has been found to have a wide range of effects on the human body. In

Mechanism of Action

The exact mechanism of action of DMT is not fully understood, but it is thought to act primarily by binding to serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By binding to serotonin receptors, DMT is believed to alter the activity of certain brain regions, leading to the characteristic hallucinogenic effects.
Biochemical and Physiological Effects:
DMT has been found to have a wide range of biochemical and physiological effects on the human body. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiration. DMT has also been found to alter the activity of certain brain regions, leading to changes in mood, perception, and cognition.

Advantages and Limitations for Lab Experiments

DMT has several advantages for use in lab experiments. It is a potent and highly specific hallucinogen, making it useful for studying the effects of hallucinogens on the brain. It is also relatively easy to synthesize and has a long shelf life. However, there are also limitations to its use. DMT is a controlled substance in many countries, making it difficult to obtain for research purposes. It is also highly potent and can be dangerous if not handled properly.

Future Directions

There are several future directions for research on DMT. One area of interest is the potential therapeutic uses of DMT. Some researchers have suggested that DMT may have potential as a treatment for certain psychiatric disorders, such as depression and anxiety. Another area of interest is the development of new synthetic analogs of DMT, which may have improved pharmacokinetic properties or altered effects on the brain. Finally, more research is needed to fully understand the mechanism of action of DMT and its effects on the human body.

Synthesis Methods

DMT can be synthesized using a variety of methods. One of the most common methods involves the reaction of piperonyl chloride with N-methylthioacetamide in the presence of a strong base such as sodium hydride. The resulting product is then treated with acid to yield DMT. Other methods include the use of different starting materials and reagents, but the basic reaction mechanism remains the same.

Scientific Research Applications

DMT has been used extensively in scientific research due to its potent hallucinogenic effects. It has been found to have a wide range of applications, including studies on the mechanism of action of hallucinogens, the effects of hallucinogens on the brain, and the potential therapeutic uses of hallucinogens. DMT has also been used in studies on the effects of different doses and routes of administration on the human body.

properties

IUPAC Name

N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S/c1-14(5-6-21(17,18)8-14)15(2)13(16)10-3-4-11-12(7-10)20-9-19-11/h3-4,7H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOWGVCTROVGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)N(C)C(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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